![molecular formula C10H13ClO B566467 Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- CAS No. 101159-45-9](/img/structure/B566467.png)
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, typically involves the chlorination of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the carboxyl group with a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethylidene group to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structure.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The ethylidene group can participate in additional reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonyl chloride: Lacks the ethylidene group, making it less versatile in certain reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group instead of a carbonyl chloride group, leading to different reactivity.
Bicyclo[2.2.1]heptane, 2-ethyl-: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
Uniqueness
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-, is unique due to the presence of both the carbonyl chloride and ethylidene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
101159-45-9 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.663 |
IUPAC Name |
3-ethylidenebicyclo[2.2.1]heptane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-7-3-6-4-8(7)9(5-6)10(11)12/h2,6,8-9H,3-5H2,1H3 |
InChI Key |
KGGNNWSLINLYAI-UHFFFAOYSA-N |
SMILES |
CC=C1CC2CC1C(C2)C(=O)Cl |
Synonyms |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)

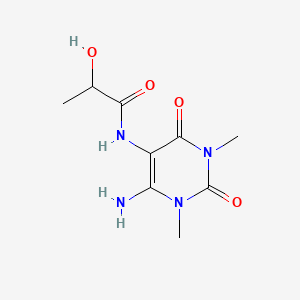

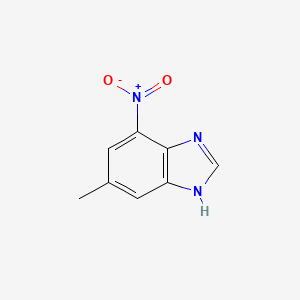


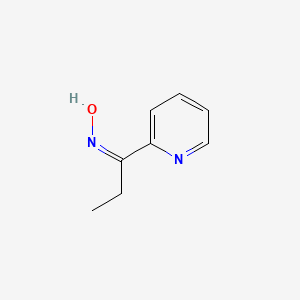
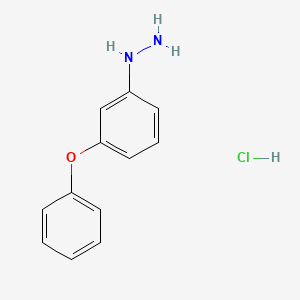
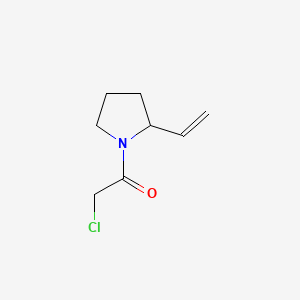

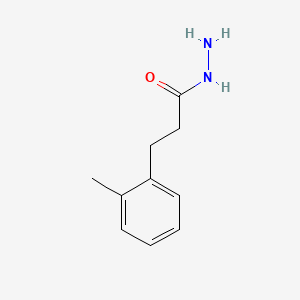
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
